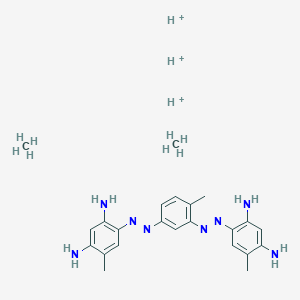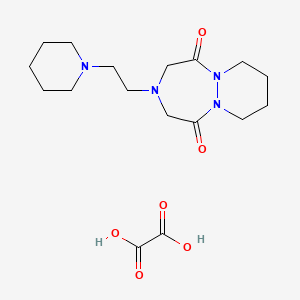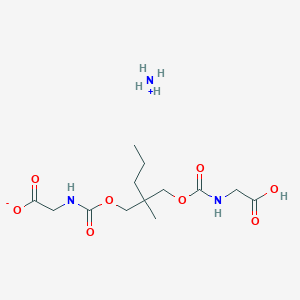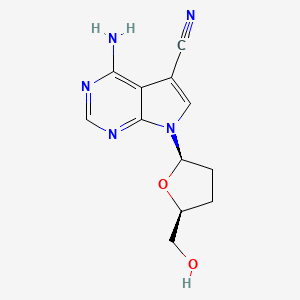
Trachelanthamidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trachelanthamidic acid is a compound with the molecular formula C8H13NO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trachelanthamidic acid typically involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid. This process includes filtering the hydrogenation solution to remove the catalyst, distilling the reaction solution until it solidifies, and then heating and baking to perform the transformation. The reaction solution is then dissolved in water, neutralized with acid, and subjected to salification using p-toluenesulfonic acid. The final steps involve resin exchange with a weak base anion-exchange resin, distillation, crystallization with ethanol, cooling, filtering, washing, and drying to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. The process is optimized to ensure high yield and purity, meeting pharmacopeia standards.
Analyse Chemischer Reaktionen
Types of Reactions: Trachelanthamidic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Trachelanthamidic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of trachelanthamidic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of redox signaling pathways and inhibition of oxidative enzyme activities .
Vergleich Mit ähnlichen Verbindungen
- Tranexamic Acid
- Aminocaproic Acid
- Pyrrolizine Derivatives
Eigenschaften
CAS-Nummer |
11017-88-2 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1 |
InChI-Schlüssel |
BZYGCNOHXFJSTG-RQJHMYQMSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](CCN2C1)C(=O)O |
Kanonische SMILES |
C1CC2C(CCN2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




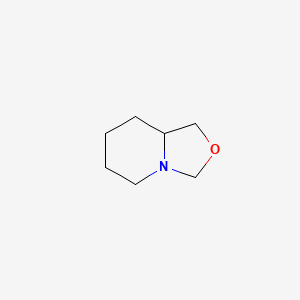
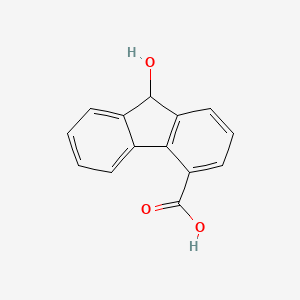
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)

